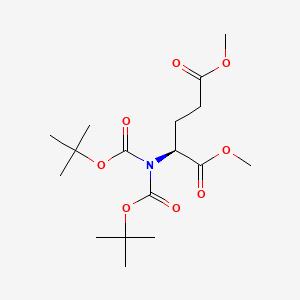

di-methyl N,N-di-boc-glutamate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H29NO8 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |

InChI |

InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1 |

InChI-Schlüssel |

HBLHIKXVNJAQQJ-NSHDSACASA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Navigating the Chiral Pool: A Technical Guide to Glutamate Derivatives in Organic Synthesis

L-Glutamic acid is an abundant, inexpensive amino acid that serves as a cornerstone of the "chiral pool" in organic synthesis. Its utility stems from its unique trifunctional nature: an α -amino group, an α -carboxylic acid, and a γ -carboxylic acid. This structural triad allows for orthogonal protection and chemoselective differentiation, making it an ideal starting material for complex polycyclic natural products, such as stemona alkaloids (e.g., bisdehydroneostemoninine)[1].

This whitepaper explores the mechanistic logic, advanced derivatization strategies, and field-proven protocols for utilizing glutamate derivatives in modern drug development and asymmetric synthesis.

Structural Logic & Chemoselective Differentiation

The synthetic power of L-glutamic acid lies in the distinct electronic and steric environments of its two carboxyl groups. The α -carboxyl group ( pKa≈2.1 ) is highly electron-withdrawn by the adjacent protonated amine, making it more electrophilic but sterically hindered. Conversely, the γ -carboxyl group ( pKa≈4.1 ) is less sterically hindered and highly prone to intramolecular attack by the α -amino group upon heating. Understanding these thermodynamic and kinetic properties is essential for regioselective functionalization.

Fig 1. Chemoselective differentiation pathways of L-glutamic acid functional groups.

The Privileged Intermediate: Pyroglutamic Acid (5-Oxoproline)

The most synthetically valuable derivative of L-glutamic acid is pyroglutamic acid. Formed via the intramolecular cyclization (lactamization) of the γ -carboxyl and α -amino groups, pyroglutamic acid provides a conformationally constrained pyrrolidone ring. This scaffold is a privileged asymmetric precursor for Angiotensin-Converting Enzyme (ACE) inhibitors, AT-1 receptor antagonists, and various peptidomimetics[2].

To utilize pyroglutamic acid in further synthesis (such as Grignard additions or enolate alkylations), the lactam nitrogen must be protected. N-Boc-L-pyroglutamic acid is particularly favored due to its stability under diverse reaction conditions and its ability to enhance the bioavailability of peptide-based drug formulations[3].

Fig 2. Mechanistic workflow for the synthesis of N-Boc-L-pyroglutamic acid.

Protocol A: Synthesis of N-Boc-L-Pyroglutamic Acid (Self-Validating Workflow)

This protocol details the conversion of L-glutamic acid to its N-Boc protected lactam, emphasizing the causality behind reagent selection.

Step 1: Thermodynamic Lactamization

-

Suspend L-glutamic acid (1.0 eq) in distilled water (2 mL/mmol).

-

Reflux the suspension at 100 °C for 72 hours.

-

Causality: Water is chosen as the solvent despite being a byproduct of the dehydration. Glutamic acid is highly polar and insoluble in most organic solvents. The extreme thermodynamic stability of the 5-membered lactam ring drives the equilibrium forward.

-

-

Validation Check: Cool the reaction. The starting material is entirely insoluble at room temperature, whereas pyroglutamic acid is highly soluble. A clear solution upon cooling indicates >95% conversion. Remove water in vacuo to yield a white solid.

Step 2: N-Boc Protection via Nucleophilic Catalysis

-

Dissolve the crude L-pyroglutamic acid in anhydrous acetonitrile. Add Triethylamine ( Et3N , 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Slowly add Di-tert-butyl dicarbonate ( Boc2O , 1.2 eq) at 0 °C, then warm to room temperature.

-

Causality: The lactam nitrogen is a poor nucleophile due to amide resonance. DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive N-acylpyridinium intermediate, which forces the sluggish lactam nitrogen to react.

-

-

Validation Check: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The starting material will show a distinct color change, whereas the fully N-protected product will be Ninhydrin-negative (no color change), confirming the absence of free N-H bonds.

Advanced Derivatizations in Drug Discovery

Glutamic Acid Amides

Beyond lactamization, the γ -carboxyl group can be selectively activated to form glutamic acid amides. These amides are extensively explored as prodrugs because they exhibit enhanced cell permeability and bioavailability compared to the free acid[4].

Protocol B: Racemization-Free Amide Coupling

-

Dissolve the N-protected glutamic acid derivative in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) at 0 °C.

-

Causality: EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is prone to intramolecular cyclization into an oxazolone, which rapidly racemizes at the α -carbon. HOBt acts as an intermediate nucleophile, rapidly trapping the O-acylisourea to form an active ester that is highly resistant to oxazolone formation.

-

-

Add the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours.

-

Validation Check: Chiral HPLC of the purified product must show an enantiomeric excess (ee) of >98%, validating that the HOBt successfully intercepted the oxazolone pathway.

Hydroxyglutamic Acids & Carbonyl Catalysis

The carbon skeleton of glutamic acid can be further functionalized to map complex biological receptors. For instance, nonracemic hydroxyglutamic acids are synthesized via electrophilic hydroxylation (using oxaziridines) to probe glutamate receptors in the central nervous system, providing critical insights into neurodegenerative diseases[5].

Furthermore, recent advances in carbonyl catalysis allow for the direct enantioselective α -functionalization of glycinates with α,β -unsaturated esters. Using chiral pyridoxal catalysts, researchers can synthesize chiral pyroglutamic acid esters (e.g., precursors to the Alzheimer's drug Rolipram) with exceptional enantiomeric excess without relying strictly on the traditional chiral pool[6].

Quantitative Data Summary

The following table synthesizes the expected yields, enantiomeric excesses, and primary catalysts associated with the core derivatization workflows discussed:

| Derivatization Method | Catalyst / Reagent | Target Derivative | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Thermal Lactamization | Heat (in H2O ) | L-Pyroglutamic Acid | 90 - 95 | > 99 |

| Amide Coupling | EDC / HOBt | Glutamic Acid Amides | 80 - 88 | > 98 |

| Carbonyl Catalysis | Chiral Pyridoxal | Pyroglutamic Esters | 14 - 96 | 81 - 97 |

| Electrophilic Hydroxylation | Oxaziridine / LiHMDS | Hydroxyglutamic Acids | 65 - 75 | > 95 |

References

-

[1] Formal enantioselective total synthesis of bisdehydroneostemoninine - Taylor & Francis. Available at: [Link]

-

[4] Synthesis and pharmacological properties of glutamic acid amides: A review - ResearchGate. Available at:[Link]

-

[7] L- or D-glutamic acid-derived chiron: versatile chiral building blocks for enantioselective total syntheses of natural products - ResearchGate. Available at: [Link]

-

[2] Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products - Bentham Science Publishers. Available at: [Link]

-

[5] Synthesis of nonracemic hydroxyglutamic acids - PMC - NIH. Available at:[Link]

-

[6] Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamscience.com [benthamscience.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Engineering Glutamate Derivatives: A Mechanistic Analysis of N-Mono-Boc vs. N,N-Di-Boc Protection Strategies

Executive Summary

In the precise architecture of peptide synthesis and unnatural amino acid development, the choice of protecting groups dictates not only the survival of the molecule during iterative coupling but also its three-dimensional conformation and side-reaction profile. Glutamic acid presents a unique synthetic challenge due to its γ -carboxyl group, which is notoriously prone to intramolecular cyclization.

This technical guide dissects the critical structural, electronic, and mechanistic differences between N-mono-Boc and N,N-di-Boc glutamate esters. By understanding the causality behind these two protection strategies, researchers can rationally design workflows that prevent lactamization, control stereochemical integrity, and optimize the synthesis of complex γ -semialdehydes.

Structural and Electronic Fundamentals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection. However, the transition from a secondary amine (N-mono-Boc) to a tertiary imide-like structure (N,N-di-Boc) fundamentally alters the reactivity of the glutamate core.

The Mono-Boc Paradigm

In an N-mono-Boc glutamate ester, the nitrogen atom retains a single proton (N-H). This configuration acts as a standard carbamate. The lone pair on the nitrogen is partially delocalized into the Boc carbonyl, but the nitrogen remains sufficiently nucleophilic to participate in unwanted intramolecular reactions. Furthermore, the N-H bond can act as a hydrogen bond donor, influencing the secondary structure of growing peptide chains.

The Di-Boc Paradigm

Introducing a second Boc group transforms the amine into an imidodicarbonate. This induces two profound changes:

-

Steric Occlusion: The massive steric bulk of two tert-butyl groups physically shields the α -nitrogen, restricting the rotational freedom of the α -carbon.

-

Electronic Desensitization: The nitrogen lone pair is now heavily delocalized across two highly electron-withdrawing carbonyl groups. This completely strips the nitrogen of its nucleophilicity and eliminates its ability to act as a hydrogen bond donor.

The Core Mechanistic Divergence: Preventing Lactamization

The most critical application of N,N-di-Boc protection in glutamate chemistry is the prevention of pyroglutamate (lactam) formation.

When the γ -carboxyl group of a glutamate ester is activated—either for peptide coupling or reduced to synthesize a γ -semialdehyde—the electrophilic carbonyl becomes a prime target for intramolecular attack[1].

Causality of Failure in Mono-Boc: In N-mono-Boc derivatives, the trajectory of the α -amine allows the nitrogen lone pair to attack the activated γ -carbonyl. The presence of the N-H proton allows for the elimination of the leaving group and the formation of a thermodynamically stable 5-membered lactam ring (pyroglutamate)[2]. This side reaction terminates chain elongation in solid-phase peptide synthesis (SPPS) and destroys the yield of semialdehyde intermediates.

Causality of Success in Di-Boc: N,N-di-Boc protection completely halts this pathway. Because the nitrogen lacks a proton, it cannot form the stable amide linkage required to finalize the lactam ring. Even if a transient tetrahedral intermediate were to form, the extreme steric clash of the dual Boc groups and the profound electron withdrawal prevent the initial nucleophilic attack entirely[1].

Fig 1: Mechanistic divergence of Mono-Boc vs Di-Boc glutamate during γ-carbonyl activation.

Reactivity and Stability Profiles

While Di-Boc protection solves the lactamization issue, it introduces a new vulnerability: racemization under basic conditions . The dual electron-withdrawing nature of the di-Boc imide significantly increases the acidity of the α -proton. Under alkaline hydrolysis, bases can abstract this proton, forming a planar enolate that results in epimerization upon reprotonation[3].

Comparative Data Summary

| Property | N-Mono-Boc Glutamate Esters | N,N-Di-Boc Glutamate Esters | Mechanistic Causality |

| Nitrogen Nucleophilicity | Moderate (Secondary amine) | Negligible (Imide-like) | Di-Boc masks the lone pair via steric occlusion and dual electron withdrawal. |

| Lactamization Risk | High (Forms pyroglutamate) | None | Lack of N-H proton prevents formation of the stable cyclic amide bond[1]. |

| α -Proton Acidity | Low (Stable to mild base) | High (Prone to epimerization) | Dual Boc groups increase α -proton acidity; base abstraction forms an enolate[3]. |

| Steric Hindrance | Moderate | Extreme | Two bulky tert-butyl groups force conformational rigidity. |

Self-Validating Experimental Protocols

To harness the benefits of both states, researchers often synthesize the N,N-di-Boc intermediate to perform γ -side chain manipulations (like semialdehyde formation), and subsequently selectively cleave one Boc group to restore the mono-Boc state prior to base-catalyzed steps, thereby avoiding racemization.

Protocol A: Synthesis of N,N-Di-Boc-L-Glutamate Dimethyl Ester

Objective: Fully mask the α -amine to prepare for γ -ester reduction.

-

Initiation: Dissolve 1.0 eq of L-glutamate dimethyl ester hydrochloride in anhydrous Acetonitrile (MeCN).

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C to liberate the free amine.

-

Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, followed by 2.5 eq of Di-tert-butyl dicarbonate (Boc 2 O).

-

Propagation: Warm to room temperature and stir for 12-16 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The di-Boc product will elute significantly faster (higher Rf ) than the mono-Boc intermediate due to the loss of hydrogen-bonding capability.

-

Confirmation: Post-workup, 1 H NMR must show a massive 18-proton singlet at ~1.45 ppm, and the complete disappearance of the N-H doublet typically seen at ~5.0 ppm.

Protocol B: Selective Mono-Deprotection Using Lithium Bromide

Objective: Selectively remove one Boc group without inducing racemization via alkaline hydrolysis[3].

Causality of the Reagent: Strong acids (like TFA) will cleave both Boc groups. Strong bases (like NaOH) will cause racemization. Lithium Bromide (LiBr) in MeCN provides a mild, Lewis-acid mediated selective cleavage. The Li + coordinates the highly sterically congested imide oxygens, activating one Boc group for selective displacement by the mild bromide nucleophile.

-

Initiation: Dissolve 1.0 eq of N,N-Di-Boc-L-glutamate derivative in anhydrous MeCN.

-

Reagent Addition: Add 3.0 to 5.0 eq of anhydrous LiBr.

-

Reaction: Heat the mixture to 50°C under a nitrogen atmosphere for 4-8 hours.

-

Self-Validation (In-Process): LC-MS monitoring will reveal a precise mass shift of -100 Da (loss of one Boc group).

-

Confirmation: Post-extraction, 1 H NMR will confirm success via the reappearance of the N-H doublet and the reduction of the tert-butyl singlet from 18H to 9H. Chiral HPLC will confirm >99% enantiomeric excess (ee), validating the absence of racemization.

Fig 2: Workflow for the selective mono-deprotection of N,N-di-Boc amines using Lithium Bromide.

Conclusion

The selection between N-mono-Boc and N,N-di-Boc protection in glutamate chemistry is not merely a matter of steric bulk; it is a fundamental manipulation of the molecule's electronic landscape. By utilizing di-Boc protection, chemists can effectively shut down the parasitic lactamization pathways that plague glutamate semialdehyde synthesis. However, this must be balanced against the heightened risk of base-catalyzed racemization, necessitating highly specific, mild deprotection strategies like LiBr-mediated cleavage to restore the mono-Boc state when required.

References

-

Title: Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes. Source: PubMed / National Institutes of Health. URL: [Link]

-

Title: A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Advanced Applications of Di-methyl N,N-di-Boc-glutamate as a Chiral Building Block in Organic Synthesis and Drug Development

Executive Summary & Structural Rationale

In the landscape of asymmetric synthesis and modern drug development, di-methyl N,N-di-Boc-glutamate (dimethyl N,N-bis(tert-butoxycarbonyl)glutamate) has emerged as an indispensable chiral pool building block. Derived from inexpensive D- or L-glutamic acid, this highly functionalized scaffold provides a direct pathway to complex non-natural amino acids, macrocyclic peptides, and lipidic conjugates[1].

The utility of this molecule hinges on a critical stereoelectronic design: the N,N-di-Boc protection strategy . As an Application Scientist, I frequently observe researchers struggling with the selective reduction of mono-Boc protected glutamates. Mono-Boc derivatives are notoriously prone to intramolecular cyclization; the carbamate nitrogen can attack the activated ester intermediate, leading to the formation of unwanted pyroglutamate (lactam) derivatives and highly heterogeneous product mixtures[2].

By employing a di-Boc protection scheme, two distinct mechanistic advantages are achieved:

-

Prevention of Lactamization: The absence of an N-H proton entirely precludes the intramolecular nucleophilic attack.

-

Regioselective Steric Shielding: The immense steric bulk of the bis(tert-butoxycarbonyl) group effectively shields the adjacent α -methyl ester. This directs incoming reducing agents exclusively toward the less sterically hindered γ -methyl ester, enabling precise, regioselective transformations[3].

The Pivotal Transformation: Regioselective Reduction to the Chiral Aldehyde

The cornerstone of di-methyl N,N-di-Boc-glutamate's utility is its controlled reduction to methyl (S)-2-di-tert-butoxycarbonylamino-5-oxo-pentanoate (the chiral aldehyde). This transformation utilizes Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

Mechanistic Causality: The reaction must be strictly maintained at -78 °C to stabilize the tetrahedral aluminum acetal intermediate. If the temperature rises, this intermediate collapses prematurely into an aldehyde, which is immediately over-reduced by remaining DIBAL-H to form a primary alcohol. Quenching the reaction at -78 °C ensures the tetrahedral intermediate only collapses to the desired aldehyde during the aqueous workup[4].

Protocol 1: Controlled DIBAL-H Reduction

This protocol is a self-validating system; the appearance of a persistent emulsion during workup is a standard indicator of aluminum salts, which must be aggressively chelated to ensure high yields.

-

Preparation: Dissolve di-methyl N,N-di-Boc-glutamate (1.0 eq) in anhydrous diethyl ether or toluene (0.1 M concentration) under a strict argon atmosphere.

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Hydride Addition: Dropwise, add 1.0 M DIBAL-H in hexanes (1.1 eq) down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

-

Kinetics Control: Stir the mixture for exactly 5 minutes [4]. Extended reaction times drastically increase the risk of over-reduction.

-

Cryogenic Quench: Quench the reaction at -78 °C by the rapid addition of anhydrous methanol (to safely destroy unreacted DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until the biphasic mixture clarifies (Rochelle's salt chelates the aluminum, breaking the emulsion). Extract with ethyl acetate, dry over MgSO4 , and concentrate under reduced pressure to yield the chiral aldehyde.

Divergent Synthetic Pathways

The resulting chiral aldehyde serves as a branching node for two major classes of therapeutic compounds.

Pathway A: Lipidic α -Amino Acids (LAAs) via Wittig Olefination

Submitting the chiral aldehyde to a Wittig reaction with various alkyl triphenylphosphonium ylides yields unsaturated Lipidic α -Amino Acids (LAAs) and Lipidic 2-Amino Alcohols (LAALs)[1].

-

Drug Delivery Applications: These highly lipophilic, non-natural amino acids are incorporated into Lipid-Core-Peptide (LCP) systems. By conjugating poorly absorbed peptide drugs (e.g., TRH, LHRH) to these lipidic backbones, researchers can significantly enhance metabolic stability and facilitate transport across the blood-brain barrier[5].

-

Enzyme Inhibitors: The LAAL derivatives are further oxidized to synthesize lipophilic α -keto amides, which act as potent, stable monomolecular inhibitors of pancreatic lipase[6].

Pathway B: Argyrin A Analogues via Zhu's Palladium Annulation

In the total synthesis of complex macrocyclic peptides like Argyrin A , the chiral aldehyde is subjected to a ligand-less palladium-catalyzed one-pot heteroannulation (Zhu's conditions) with aryl iodides to construct optically pure, non-natural tryptophan derivatives (e.g., N-Boc-4-methoxy-(S)-tryptophan)[3].

Argyrin A is a highly potent proteasome inhibitor. Unlike traditional inhibitors (e.g., bortezomib), Argyrin A specifically prevents the degradation of the cyclin-dependent kinase inhibitor p27kip1 , a critical tumor suppressor protein, leading to profound cell-cycle arrest and apoptosis in colon and pancreatic cancer cell lines[7][8].

Protocol 2: Zhu's Palladium-Catalyzed Heteroannulation

-

Reagent Assembly: In a Schlenk tube, combine the chiral aldehyde (1.2 eq), an aryl iodide such as 2-iodo-4-methoxyaniline (1.0 eq), Pd(OAc)2 (10 mol% catalyst), and DABCO (2.0 eq base)[3].

-

Anaerobic Environment: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF). Subject the tube to three rigorous freeze-pump-thaw cycles. Causality: Palladium(0) intermediates are highly sensitive to oxygen; failure to degas will result in rapid catalyst deactivation and oxidative cleavage of the aldehyde.

-

Annulation: Heat the sealed tube to 85 °C for 8–12 hours.

-

Isolation: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and partition between water and ethyl acetate. Purify via silica gel flash chromatography.

Visualizations of Workflows and Mechanisms

Divergent synthetic workflows utilizing dimethyl N,N-di-Boc-glutamate as a chiral building block.

Mechanism of action for Argyrin A via proteasome inhibition and p27kip1 stabilization.

Quantitative Data Summary

The following table synthesizes the expected yields and conditions for the primary derivatives generated from the di-methyl N,N-di-Boc-glutamate scaffold.

| Derivative / Intermediate | Key Reaction | Reagents & Critical Conditions | Yield (%) | Primary Application |

| Methyl (S)-2-di-Boc-amino-5-oxopentanoate | Selective Reduction | DIBAL-H (1.0 M), Toluene/Ether, -78 °C, exactly 5 min | 80–85% | Universal Chiral Aldehyde Intermediate |

| Unsaturated Lipidic α -Amino Acids (LAAs) | Wittig Olefination | Alkyl triphenylphosphonium ylides, THF, 0 °C to RT | 65–75% | Lipase Inhibitors, LCP Delivery Systems |

| N-Boc-4-methoxy-(S)-tryptophan | Zhu's Annulation | Pd(OAc)2 , DABCO, DMF, 85 °C, Anaerobic | 55–65% | Argyrin A Total Synthesis (Proteasome Inhibitors) |

References

-

Synthesis and Study of a Lipophilic α -Keto Amide Inhibitor of Pancreatic Lipase Organic Letters - ACS Publications[Link]

-

Synthesis of optically active lipidic alpha-amino acids and lipidic 2-amino alcohols PubMed - National Institutes of Health[Link]

-

A practical route to long-chain non-natural α , ω -diamino acids ResearchGate[Link]

-

TOTAL SYNTHESIS OF ARGYRIN A AND ANALOGUES THEREOF Nottingham ePrints[Link]

-

Biology and Synthesis of the Argyrins The Royal Society of Chemistry[Link]

Sources

- 1. Synthesis of optically active lipidic alpha-amino acids and lipidic 2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 8. books.rsc.org [books.rsc.org]

Solvation Thermodynamics and Synthetic Utility of Dimethyl N,N-di-Boc-glutamate

A Technical Whitepaper for Advanced Peptide and Peptidomimetic Synthesis

Executive Summary

In the realm of advanced organic synthesis, the precise control of molecular solubility and reactivity is paramount. Dimethyl N,N-di-Boc-glutamate (Dimethyl N,N-bis(tert-butoxycarbonyl)glutamate) represents a highly specialized, fully protected chiral building block. It is most notably utilized in the synthesis of lipidic α -amino acids[1] and first-in-class tissue transglutaminase inhibitors, such as the celiac disease drug candidate ZED1227[2].

This whitepaper provides an in-depth analysis of the solubility profile of dimethyl N,N-di-Boc-glutamate. As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data, delving into the thermodynamic causality of its solvation, the strategic rationale behind its structural protection, and self-validating protocols for handling this compound in drug development workflows.

Structural Rationale & Mechanistic Causality

To understand the solubility of dimethyl N,N-di-Boc-glutamate, one must first analyze the causality behind its specific protection strategy.

Standard mono-Boc protected glutamates possess a secondary amine (N-H) that retains residual nucleophilicity and hydrogen-bond donating capacity. When attempting to selectively reduce the γ -methyl ester of a mono-Boc glutamate to an aldehyde using Diisobutylaluminum hydride (DIBAL-H), the intermediate invariably undergoes spontaneous intramolecular cyclization (lactamization) to form a pyroglutamate derivative, yielding highly heterogeneous product mixtures[3].

The introduction of a second tert-butyloxycarbonyl (Boc) group to form the N,N-di-Boc derivative fundamentally alters both the reactivity and the physicochemical profile of the molecule[2]:

-

Steric Shielding & Electronic Suppression: The extreme steric bulk of two tert-butyl groups, combined with the electron-withdrawing nature of two carbamate carbonyls, completely suppresses the nucleophilicity of the nitrogen atom[2].

-

Elimination of Hydrogen Bond Donors: By replacing the N-H proton with a second Boc group, the molecule loses its ability to act as a hydrogen bond donor.

-

Lipophilicity Enhancement: The addition of the bulky, non-polar tert-butyl moieties drastically shifts the partition coefficient (LogP), transforming a moderately polar amino acid into a highly lipophilic organic compound[4].

These structural modifications dictate that dimethyl N,N-di-Boc-glutamate will exhibit exceptional solubility in non-polar and polar aprotic solvents, while being virtually insoluble in aqueous media.

Solubility Profile: Quantitative Data & Thermodynamic Rationale

The solubility of fully protected Boc-amino acids is governed by the energetic balance between disrupting the crystalline solid lattice and forming favorable solute-solvent interactions (dipole-dipole and London dispersion forces)[5].

Below is the consolidated solubility matrix for dimethyl N,N-di-Boc-glutamate. Because the molecule acts exclusively as a hydrogen bond acceptor (via its ester and carbamate oxygens) and possesses massive hydrophobic surface area, its solvation is thermodynamically favored in chlorinated and ester-based solvents.

| Solvent Classification | Specific Solvent | Dielectric Constant ( ε ) | Expected Solubility at 25°C | Thermodynamic & Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | 8.93 | > 500 mg/mL | Optimal dipole-dipole alignment with carbamate/ester carbonyls. Low solvent polarity perfectly matches the highly lipophilic di-Boc moiety. |

| Ester / Ether | Ethyl Acetate (EtOAc) | 6.02 | > 300 mg/mL | "Like-dissolves-like" principle; excellent solvation of the methyl ester groups. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 400 mg/mL | Strong solvation of the bulky hydrophobic tert-butyl groups; preferred solvent for subsequent organometallic reactions. |

| Polar Aprotic | N,N-Dimethylformamide | 36.7 | ~ 200 mg/mL | Highly effective for dissolution[6], though the high boiling point makes solvent removal challenging during purification. |

| Polar Protic | Methanol (MeOH) | 32.7 | ~ 50 mg/mL | Moderate solubility. The protic nature of MeOH competes with the molecule's internal dipole network, leading to lower solubility than in aprotic solvents. |

| Aqueous | Water ( H2O ) | 80.1 | < 0.1 mg/mL | Highly endergonic dissolution due to the massive hydrophobic effect generated by the di-Boc and dimethyl ester groups. |

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness in drug development, solubility cannot be assumed; it must be empirically validated under strict quality controls. The following protocol outlines a self-validating system for determining the thermodynamic solubility of dimethyl N,N-di-Boc-glutamate, ensuring that the compound does not undergo acid-catalyzed Boc-deprotection during the assay.

Protocol 1: Gravimetric & HPLC-Validated Solubility Determination

Objective: To determine the absolute solubility of dimethyl N,N-di-Boc-glutamate in target organic solvents while verifying chemical stability.

Step 1: Isothermal Equilibration

-

Transfer 1.0 g of dimethyl N,N-di-Boc-glutamate into a 5 mL amber glass vial.

-

Add 1.0 mL of the test solvent (e.g., anhydrous DCM).

-

Seal the vial with a PTFE-lined cap and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.

-

Agitate at 300 RPM for 24 hours to ensure thermodynamic equilibrium is reached (kinetically driven dissolution may yield falsely elevated transient concentrations).

Step 2: Phase Separation 5. Remove the vial and immediately centrifuge at 10,000 x g for 10 minutes at 25°C to pellet undissolved solid. 6. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter to ensure no micro-crystals are transferred.

Step 3: Gravimetric Quantitation 7. Transfer exactly 500 µL of the filtered supernatant into a pre-weighed, dry analytical vial. 8. Evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen gas. 9. Place the vial in a vacuum desiccator overnight to remove trace residual solvent. 10. Weigh the vial on a microbalance. The mass difference multiplied by 2 yields the solubility in mg/mL.

Step 4: Orthogonal Validation (The Trustworthiness Step) 11. Re-dissolve the dried residue in 1.0 mL of HPLC-grade Acetonitrile. 12. Inject onto an RP-HPLC system (C18 column, gradient ACN/Water). 13. Causality Check: Confirm the presence of a single peak corresponding to the intact di-Boc compound. If a secondary peak appears (indicating mono-Boc or free amine), the solvent system induced degradation (e.g., trace HCl in aged chloroform), and the solubility data must be invalidated.

Fig 1. Self-validating thermodynamic solubility determination workflow with integrated stability checks.

Protocol 2: Application of Solubility in Cryogenic DIBAL-H Reduction

Objective: Utilizing the high solubility of dimethyl N,N-di-Boc-glutamate in DCM to perform a highly selective reduction to the γ -semialdehyde.

The synthesis of lipidic amino acids[7] and complex APIs[2] relies on the selective reduction of this compound. The exceptional solubility of the di-Boc derivative in DCM at cryogenic temperatures is what makes this reaction kinetically viable.

-

Solvation: Dissolve 10.0 mmol of dimethyl N,N-di-Boc-glutamate in 50 mL of anhydrous DCM under an Argon atmosphere. (Note: The high solubility ensures a homogeneous solution even at low temperatures).

-

Cryo-Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.

-

Controlled Reduction: Add 1.1 equivalents of DIBAL-H (1.0 M in hexanes) dropwise via a syringe pump over 45 minutes. Mechanistic note: The di-Boc protection prevents the nitrogen from coordinating with the aluminum, directing the hydride exclusively to the less sterically hindered γ -methyl ester[1].

-

Quenching: Quench the reaction at -78 °C with cold methanol, followed by an aqueous Rochelle salt solution to break the aluminum emulsion.

-

Extraction: Extract the resulting N,N-di-Boc-glutamate γ -semialdehyde into EtOAc, taking advantage of its continued high lipophilicity.

Fig 2. Chemical transformation pathway highlighting the role of di-Boc protection in solubility and reactivity.

Conclusion

The solubility profile of dimethyl N,N-di-Boc-glutamate is a direct consequence of its highly engineered structural protection. By eliminating hydrogen bond donors and introducing massive steric bulk, the molecule achieves exceptional solubility in non-polar and polar aprotic solvents like DCM, EtOAc, and THF. This solubility profile is not merely a physical property, but a critical enabler for low-temperature, highly selective organometallic transformations—proving that in advanced synthetic chemistry, solubility and reactivity are inextricably linked.

References

-

An effective organic solvent system for the dissolution of amino acids PubMed (Int J Pept Protein Res.) URL: [Link]

-

Synthesis and Study of a Lipophilic α-Keto Amide Inhibitor of Pancreatic Lipase ACS Publications (Organic Letters) URL:[Link]

-

Synthesis of optically active lipidic alpha-amino acids and lipidic 2-amino alcohols PubMed (Amino Acids) URL:[Link]

-

Synthesis of Lipopeptides Thieme Connect (Houben-Weyl Methods of Organic Chemistry) URL:[Link]

-

Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease PMC (National Institutes of Health) URL:[Link]

Sources

- 1. Synthesis of optically active lipidic alpha-amino acids and lipidic 2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Engineering Steric and Electronic Environments: The History, Mechanism, and Application of Bis-Boc Protection in Amino Acid Synthesis

Introduction: The Evolution of Amine Protection

The introduction of the tert-butoxycarbonyl (Boc) protecting group by revolutionized the field of peptide chemistry[1]. Because it is highly stable to basic, hydrogenolytic, and nucleophilic conditions while remaining easily cleavable under mild acidic conditions, the Boc group became the foundational pillar of R. Bruce Merrifield’s Nobel Prize-winning solid-phase peptide synthesis (SPPS)[1][2].

However, as synthetic targets evolved from simple linear peptides to complex peptidomimetics, heavily modified macrocycles, and unnatural amino acids, the limitations of mono-Boc protection became apparent. In a standard mono-Boc protected amino acid, the urethane nitrogen retains a single proton. This -NH proton is slightly acidic (pKa ~12–13) and can participate in unwanted side reactions under strongly basic conditions or in the presence of highly reactive electrophiles[3]. Side reactions such as lactamization, acyl migration, and hydantoin formation frequently compromise yields[3][4].

To circumvent these vulnerabilities, researchers developed the bis-Boc (di-tert-butyloxycarbonyl) protection strategy . By replacing the remaining urethane proton with a second bulky Boc group, chemists can completely mask the nitrogen's reactivity, drastically increase the molecule's lipophilicity, and fundamentally alter the electronic properties of the C–N bond[4].

The Mechanistic Causality of Bis-Boc Formation

Converting a primary amine (or a mono-Boc amine) into a bis-Boc derivative is not achieved by simply adding excess di-tert-butyl dicarbonate (Boc₂O). The electron-withdrawing nature of the first Boc group significantly reduces the nucleophilicity of the nitrogen, rendering it unreactive toward standard anhydrides[4]. Therefore, the addition of a potent nucleophilic catalyst—typically 4-dimethylaminopyridine (DMAP) —is an absolute requirement[4][5].

Mechanistic Causality: DMAP initiates the reaction by attacking the carbonyl carbon of Boc₂O, displacing tert-butyl carbonate to form a highly reactive, positively charged Boc-pyridinium intermediate[5]. The weakly nucleophilic mono-Boc nitrogen is now capable of attacking this highly activated electrophile. The displaced tert-butyl carbonate abstracts the remaining proton from the amine, subsequently decomposing into carbon dioxide (CO₂) gas and tert-butanol[5][6].

Mechanistic pathway of DMAP-catalyzed bis-Boc protection of amines.

Structural and Electronic Consequences of Dual Protection

The introduction of a second Boc group forces extreme steric and electronic changes upon the nitrogen center. X-ray crystallographic studies of bis-Boc-alanine reveal that the Boc–N bond lengths deviate significantly from normal tetrahedral values, measuring 0.05–0.07 Å longer than those in standard mono-Boc-alanine[4].

This bond lengthening indicates severe steric crowding and electronic repulsion between the two bulky tert-butyl groups. Consequently, the two Boc groups in a bis-Boc amine are not chemically equivalent in terms of stability. The steric strain renders one of the Boc groups highly acid-labile, allowing it to be selectively cleaved under remarkably mild conditions (e.g., 1.5 equivalents of trifluoroacetic acid or catalytic Lewis acids like Mg(ClO₄)₂) to regenerate the mono-Boc derivative[3][4].

Quantitative Comparison of Mono-Boc vs. Bis-Boc Amino Acids

| Property | Mono-Boc Amino Acids | Bis-Boc Amino Acids |

| Nitrogen Steric Hindrance | Moderate | Extreme |

| Urethane N-H Proton | Present | Absent (Fully masked) |

| Boc–N Bond Length | Standard | +0.05 to 0.07 Å longer[4] |

| Acid Lability | Standard (25–50% TFA)[2] | High (Cleaved by 1.5 eq TFA or Mg(ClO₄)₂)[4] |

| Solubility (Lipophilicity) | High | Very High |

Experimental Workflow: Synthesis of Nα,Nα-bis-Boc Amino Acids

Directly treating a free amino acid with excess Boc₂O and DMAP often leads to complex mixtures, including isocyanates, ureas, or mixed anhydrides at the carboxylate[4]. Therefore, a self-validating, multi-step protocol is required. The standard approach involves first protecting the carboxyl group, performing the bis-Boc protection, and then selectively removing the carboxyl protection[3].

Self-validating experimental workflow for the synthesis of N,N-bis-Boc amino acids.

Protocol: Self-Validating Synthesis of Nα,Nα-bis-Boc-L-Amino Acids

Step 1: Carboxyl Protection (Benzyl Esterification)

-

Action: Convert the free amino acid to its benzyl ester using benzyl alcohol and p-toluenesulfonic acid[3].

-

Causality: The free carboxylic acid must be masked to prevent the formation of mixed anhydrides with Boc₂O, which can lead to hydantoin formation or racemization during the highly activated DMAP step[3][4].

Step 2: Mono-Boc Protection

-

Action: Treat the amino acid benzyl ester with 1.1 eq Boc₂O and triethylamine (TEA) in dichloromethane (DCM)[7].

-

Validation: Monitor via Thin-Layer Chromatography (TLC). A ninhydrin stain will turn from purple (primary amine) to negative upon complete consumption of the starting material.

Step 3: DMAP-Catalyzed Bis-Boc Formation

-

Action: Dissolve the mono-Boc amino acid benzyl ester in anhydrous acetonitrile (CH₃CN). Add 1.5 eq Boc₂O. Slowly add 0.2 eq DMAP[3][5].

-

Causality: Acetonitrile provides optimal polarity for stabilizing the Boc-pyridinium intermediate. DMAP must be added slowly because the reaction with Boc₂O is nearly instantaneous and generates rapid CO₂ gas evolution[5]. Warning: Never run this step in a closed system; proper venting is mandatory to prevent pressure explosions[5][8].

-

In-Process Validation: Monitor gas evolution. If bubbling ceases prematurely but TLC shows incomplete conversion, the DMAP may have been poisoned. Add a supplementary 0.05 eq of DMAP.

-

Analytical Validation: ¹H NMR of the purified intermediate must show an 18-proton singlet at ~1.4–1.5 ppm (representing two equivalent tert-butyl groups) and the complete disappearance of the urethane N-H proton signal (typically found around 5.0–5.5 ppm).

Step 4: Selective Carboxyl Deprotection

-

Action: Subject the bis-Boc benzyl ester to catalytic hydrogenation (H₂ gas, Pd/C) in methanol[3].

-

Causality: Hydrogenolysis selectively cleaves the benzyl ester without affecting the acid-labile bis-Boc groups, which are stable to catalytic hydrogenation[3][].

-

Validation: The final product should precipitate as a crystalline solid. Re-stain with bromocresol green on TLC to confirm the regeneration of the free carboxylic acid.

Advanced Applications and Caveats

While bis-Boc protection is highly effective for preventing side reactions like lactamization in basic environments, it requires careful handling during downstream applications. For instance, during peptide coupling, Nα,Nα-bis-Boc protected dipeptides with a C-terminal glycine exhibit an increased tendency to form hydantoins rather than the desired linear peptides[3].

To mitigate this, highly active acylating agents, such as bis-Boc-amino acid fluorides , must be employed[3][4]. The extreme reactivity of the acid fluoride ensures that the intermolecular peptide coupling rate outpaces the intramolecular hydantoin formation. Furthermore, the extreme steric bulk of the bis-Boc group can severely hinder coupling rates, particularly for sterically demanding amino acids like arginine[2]. Researchers must carefully balance the need for complete nitrogen masking against the kinetic penalties incurred during peptide bond formation.

Conclusion

The evolution from mono-Boc to bis-Boc protection represents a paradigm shift in amino acid chemistry, moving from simple functional group tolerance to precise steric and electronic engineering. By leveraging nucleophilic catalysis via DMAP, chemists can force the dual protection of primary amines, unlocking robust synthetic pathways to complex peptidomimetics, heavily modified therapeutics, and highly lipophilic drug conjugates.

References

-

Title: Dual protection of amino functions involving Boc Source: RSC Publishing (RSC Advances) URL: [Link]

-

Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]

-

Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O + DMAP) Source: Common Organic Chemistry URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

Application Note and Detailed Protocol for the Synthesis of Di-methyl N,N-di-boc-glutamate

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high fidelity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions. While mono-Boc protection of amino acids is a standard procedure, the synthesis of N,N-di-Boc protected amino acid derivatives offers unique advantages in certain synthetic strategies, including the preparation of N,N-dimethylamino acids and other specialized building blocks.[1]

This application note provides a comprehensive, step-by-step guide for the synthesis of di-methyl N,N-di-boc-glutamate from L-glutamic acid. The synthesis is a two-step process, beginning with the efficient di-esterification of L-glutamic acid, followed by the exhaustive N,N-di-Boc protection of the resulting amino di-ester. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also insights into the rationale behind the experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The overall synthetic pathway is outlined below. The process begins with the conversion of both carboxylic acid functionalities of L-glutamic acid into methyl esters. This is followed by the protection of the primary amine with two tert-butyloxycarbonyl (Boc) groups.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Dimethyl L-glutamate Hydrochloride

Principle and Rationale

The first step involves the simultaneous esterification of both the α- and γ-carboxylic acids of L-glutamic acid. For this transformation, a solution of thionyl chloride (SOCl₂) in methanol is employed. This reagent system is highly effective for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) and methyl sulfite. The HCl protonates the carboxylic acid groups, activating them towards nucleophilic attack by methanol.[2][3] The reaction proceeds efficiently to yield the dimethyl ester, which is isolated as its hydrochloride salt due to the presence of excess HCl. This salt is typically a stable, crystalline solid that can be used in the subsequent step without further purification.

Experimental Protocol

Materials:

-

L-glutamic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add 300 mL of anhydrous methanol.

-

Addition of L-glutamic acid: To the methanol, add 14.7 g (0.10 mol) of L-glutamic acid. Stir the suspension.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly and carefully, add 30.0 g (0.25 mol) of thionyl chloride to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition of thionyl chloride is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60-65 °C). Maintain the reflux with stirring for 7 hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

To the resulting oily residue, add 100 g of methyl tert-butyl ether (MTBE) and stir vigorously to induce precipitation of the product.

-

Collect the white solid by vacuum filtration and wash with a small amount of cold MTBE.

-

-

Drying: Dry the collected solid under vacuum to obtain Dimethyl L-glutamate hydrochloride. The yield is typically quantitative.[3]

Expected Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |

| Dimethyl L-glutamate hydrochloride | C₇H₁₄ClNO₄ | 211.64 | >95% | White solid |

Part 2: Synthesis of Di-methyl N,N-di-boc-glutamate

Principle and Rationale

The second step is the protection of the primary amino group of dimethyl L-glutamate hydrochloride with two Boc groups. This is achieved using an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base and a catalyst. Triethylamine (TEA) is used to neutralize the hydrochloride salt and to scavenge the acidic byproducts of the reaction. 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with (Boc)₂O to form a highly reactive intermediate, which is then attacked by the amine.[4] Using a stoichiometric excess of (Boc)₂O and DMAP ensures the reaction proceeds to the di-protected product.

Caption: Simplified N,N-di-Boc protection mechanism.

Experimental Protocol

Materials:

-

Dimethyl L-glutamate hydrochloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the Dimethyl L-glutamate hydrochloride (e.g., 10 g, approximately 47 mmol, assuming quantitative yield from Step 1) in 120 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (approximately 4 equivalents, ~190 mmol) to neutralize the hydrochloride salt and provide a basic environment.

-

Reagent Addition: To the stirred solution at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (approximately 3 equivalents, ~141 mmol) and a catalytic amount of DMAP (0.1 equivalents, ~4.7 mmol).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure di-methyl N,N-di-boc-glutamate.

Expected Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |

| Di-methyl N,N-di-boc-glutamate | C₂₁H₃₇NO₈ | 475.54 | 60-80% | Colorless oil or white solid |

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the two Boc groups and two methyl esters.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyls, carbamate carbonyls).

References

- Basel, Y., & Hassner, A. (2000). 4-Dialkylaminopyridines as Acylation and Sulfonylation Catalysts. The Journal of Organic Chemistry, 65(20), 6368–6380.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- L-Glutamic acid dimethyl ester hydrochloride synthesis. (n.d.). ChemicalBook.

- Khom, et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(5), 518-523.

Sources

Application Notes & Protocols: Di-methyl N,N-di-Boc-Glutamate in Asymmetric Michael Addition Reactions

Introduction: A Modern Approach to Asymmetric C-C Bond Formation

The Michael addition, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] Its reliability and versatility have made it indispensable in the construction of complex molecular architectures. Within this field, the asymmetric variant of the Michael reaction has emerged as a powerful tool for creating chiral molecules, which are fundamental to the pharmaceutical and agrochemical industries.

Glutamic acid and its derivatives are of immense biological importance and serve as versatile chiral building blocks in drug development.[2][3][4] This guide focuses on a specialized Michael donor: di-methyl N,N-di-Boc-glutamate . The use of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom is a deliberate strategic choice. This modification not only prevents unwanted side reactions at the nitrogen but also significantly increases the acidity of the α-proton, facilitating its removal to form a stabilized enolate nucleophile.[5][6] Furthermore, the bulky di-Boc group, in conjunction with the inherent stereocenter of the glutamate backbone, provides a robust chiral environment to direct the stereochemical outcome of the Michael addition.

This document provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and optimization strategies for employing di-methyl N,N-di-Boc-glutamate in asymmetric Michael addition reactions.

Section 1: The Scientific Rationale & Mechanistic Pathway

The efficacy of di-methyl N,N-di-Boc-glutamate as a Michael donor is rooted in fundamental principles of reactivity and stereocontrol. The reaction proceeds through the formation of a chiral enolate, which then engages with a Michael acceptor.

1.1 The Crucial Role of the N,N-di-Boc Protecting Group

A protecting group must be more than a simple placeholder; it should be an active participant in achieving the desired chemical outcome.[5] The N,N-di-Boc moiety in the title compound serves three critical functions:

-

Enhanced Acidity: The two electron-withdrawing Boc groups inductively increase the acidity of the α-proton, making it accessible to moderately strong, non-nucleophilic bases. This facilitates the clean and efficient formation of the key enolate intermediate.

-

Steric Directing Group: The significant steric bulk of the two t-butyl groups effectively shields one face of the resulting planar enolate. This steric hindrance is paramount for inducing facial selectivity, forcing the incoming Michael acceptor to approach from the less hindered side and thereby controlling the diastereoselectivity of the reaction.[7]

-

Chemical Inertness: The N,N-di-Boc group is stable to the basic conditions required for the Michael addition and prevents the nitrogen atom from acting as a competing nucleophile.

1.2 The Michael Addition Mechanism

The reaction follows a well-established, three-step mechanism: 1) enolate formation, 2) conjugate addition, and 3) protonation. The use of a chiral starting material introduces the element of asymmetric induction, leading to a diastereomerically enriched product.

Caption: Figure 1: Mechanism of the Michael Addition.

Section 2: Core Experimental Protocol: A Representative Procedure

This section provides a robust, step-by-step protocol for the diastereoselective Michael addition of di-methyl N,N-di-Boc-L-glutamate to methyl vinyl ketone (MVK).

2.1 Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| Di-methyl N,N-di-Boc-L-glutamate | (Not available) | Custom/In-house | Must be anhydrous. |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 4039-32-1 | Major suppliers | 1.0 M solution in THF. Handle under an inert atmosphere. |

| Methyl vinyl ketone (MVK) | 78-94-4 | Major suppliers | Freshly distilled before use. |

| Tetrahydrofuran (THF) | 109-99-9 | Major suppliers | Anhydrous, inhibitor-free. |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Major suppliers | Used for quenching the reaction. |

| Ethyl acetate | 141-78-6 | Major suppliers | ACS grade, for extraction. |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Major suppliers | For drying the organic phase. |

| Silica Gel | 7631-86-9 | Major suppliers | 230-400 mesh, for column chromatography. |

2.2 Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow Summary.

2.3 Step-by-Step Protocol

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add di-methyl N,N-di-Boc-L-glutamate (1.0 equiv). Seal the flask with a septum and purge with dry nitrogen gas.

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir until the solid is fully dissolved.

-

Enolate Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Add LHMDS solution (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.[7] A color change to pale yellow is often observed. Stir the resulting solution at -78 °C for 1 hour.

-

Michael Addition: Add freshly distilled methyl vinyl ketone (1.2 equiv) dropwise to the enolate solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) every hour. (Eluent: 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete (typically 2-4 hours), quench it by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.[7]

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add deionized water (30 mL), and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.[7]

Section 3: Optimizing the Reaction for Success

While the core protocol is robust, achieving optimal yield and diastereoselectivity may require fine-tuning. The following parameters are critical variables.

3.1 Table of Optimization Parameters

| Parameter | Options | Rationale & Causality |

| Base | LHMDS, LDA, KHMDS, DBU | Strong, non-nucleophilic bases are required to deprotonate the α-carbon without competing in the addition. LHMDS is often preferred due to its high solubility at low temperatures and the non-coordinating nature of the lithium cation.[2] DBU can be effective in some cases, offering milder conditions.[8] |

| Temperature | -100 °C to 0 °C | Low temperature (-78 °C) is crucial. It stabilizes the enolate, prevents side reactions like aldol condensation, and enhances the energetic difference between the diastereomeric transition states, thereby maximizing selectivity.[2] |

| Solvent | THF, Toluene, Diethyl Ether | Aprotic, non-polar to polar-aprotic solvents are necessary. THF is an excellent choice as it effectively solvates the lithium cation of the enolate without interfering with the reaction.[3] |

| Michael Acceptor | α,β-Unsaturated Ketones, Esters, Nitriles, Nitroalkenes | The reactivity of the acceptor influences reaction time and conditions. Highly electrophilic acceptors like nitroalkenes react quickly, while less reactive acceptors like α,β-unsaturated esters may require longer reaction times or slightly elevated temperatures.[1][9] |

Section 4: Post-Reaction Procedures

4.1 Product Characterization

The purified product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and assess diastereomeric purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Chiral HPLC/SFC: To determine the precise diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) if a racemic starting material or chiral catalyst is used.

4.2 Deprotection of the N,N-di-Boc Group

For subsequent synthetic transformations, the Boc groups must often be removed. This is reliably achieved under acidic conditions.

Protocol: N,N-di-Boc Deprotection

-

Dissolve the purified Michael adduct (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

-

Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

-

The resulting amine salt can often be used directly or neutralized with a mild base (e.g., NaHCO₃) and extracted for further use.

Conclusion

Di-methyl N,N-di-Boc-glutamate is a highly effective and stereodirecting Michael donor. The strategic choice of the N,N-di-Boc protecting group enhances the substrate's utility by increasing α-proton acidity and providing a powerful steric shield to guide the stereochemical outcome of the reaction. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to successfully implement this methodology, enabling the asymmetric synthesis of complex, high-value glutamate derivatives for applications in medicinal chemistry and beyond.

References

- Varala, R., Kamsali, M. M. A., Bollikolla, H. B., Mahurkar, S. S., & Alam, M. M. (2025). Research Progress of DBU in C─C, C–Heteroatom, and Heteroatom–Heteroatom Bond Formations. CHEM BIODIVERS.

-

Clayden, J., & Pink, J. H. (2004). Highly Stereoselective Michael Addition Reactions of CamTHP*-Desymmetrized Glycinamide for the Synthesis of Functionally Dense Amino Acid Derivatives. Organic Letters, 6(24), 4423–4426. Available at: [Link]

-

Fisher, G. H., & D'Aniello, A. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077–2084. Available at: [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

- Fisher, G. H., & D'Aniello, A. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077–2084.

-

Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. Available at: [Link]

-

Tanimoto, H., et al. (2022). Oxa-Michael-based divergent synthesis of artificial glutamate analogs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Available at: [Link]

-

Couty, F., & Evano, G. (2003). Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes. Tetrahedron: Asymmetry, 14(8), 927-941. Available at: [Link]

-

Tanimoto, H., et al. (2022). Oxa-Michael-based divergent synthesis of artificial glutamate analogs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Jørgensen, K. A., et al. (2016). Direct Catalytic Asymmetric Doubly Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactams to Dienones. Angewandte Chemie International Edition, 55(21), 6331-6335. Available at: [Link]

-

Nájera, C., & Yus, M. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. ARKIVOC, 2005(9), 207-238. Available at: [Link]

-

Nardi, M., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4224. Available at: [Link]

-

Zhang, J., Flippen-Anderson, J. L., & Kozikowski, A. P. (2001). A tandem Michael addition ring-closure route to the metabotropic receptor ligand alpha-(hydroxymethyl)glutamic acid and its gamma-alkylated derivatives. The Journal of Organic Chemistry, 66(22), 7555–7559. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]

-

Herrera, A., et al. (2023). Phosphine Catalyzed Michael-Type Additions: Synthesis of Glutamic Acid Derivatives from Arylidene-α-Amino Esters. Preprints.org. Available at: [Link]

-

Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1296. Available at: [Link]

-

Davies, S. G., & Smith, A. D. (2022). Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate and Related Congeners. Organic Syntheses, 99, 326-341. Available at: [Link]

-

Seck, R., et al. (2017). Asymmetric synthesis of glutamate derivatives. Arkivoc, 2017(4), 51-62. Available at: [Link]

-

Lin, Z., et al. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry, 3(1), 58-61. Available at: [Link]

-

Palkó, M., et al. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Catalysts, 12(9), 1004. Available at: [Link]

-

Herrera, A., et al. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 29(1), 253. Available at: [Link]

-

SynArchive. (n.d.). Michael Addition. SynArchive. Available at: [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]

- 4. A tandem Michael addition ring-closure route to the metabotropic receptor ligand alpha-(hydroxymethyl)glutamic acid and its gamma-alkylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Michael Addition [organic-chemistry.org]

Efficient removal of N,N-di-boc protecting groups under acidic conditions

Application Note: Efficient Removal of N,N-di-Boc Protecting Groups Under Acidic Conditions

Introduction and Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in organic synthesis and peptide chemistry due to its robust stability under basic conditions and its resistance to catalytic hydrogenolysis[1]. While mono-Boc protection is standard, the exhaustive protection of primary amines to form N,N-di-Boc derivatives is frequently employed to completely mask the amine, thereby preventing unwanted side reactions such as isocyanate or urea formation during base-catalyzed couplings[2].

However, the presence of two bulky, electron-withdrawing Boc groups alters the reactivity of the nitrogen center. Removing these groups requires precisely tuned acidic conditions to achieve either complete deprotection (yielding the free primary amine) or selective mono-deprotection (yielding a mono-Boc secondary amine)[3].

The acidic cleavage of the Boc group is driven by the protonation of the carbamate carbonyl oxygen, which induces the cleavage of the C–O bond to generate a highly reactive tert-butyl cation and carbamic acid. The carbamic acid subsequently undergoes spontaneous decarboxylation to release CO₂ gas and the amine[2]. Because the tert-butyl cation can act as a potent electrophile, it risks alkylating electron-rich moieties (e.g., tryptophan, tyrosine, or methionine residues in peptides). Therefore, the strategic inclusion of carbocation scavengers—such as triisopropylsilane (TIS) or water—is a critical causality-driven choice in protocol design[4].

Mechanistic pathway of N,N-di-Boc acidic deprotection and t-butyl cation scavenging.

Methodological Selection and Quantitative Data

The choice of acidic reagent dictates the reaction's outcome, kinetics, and the physical properties of the resulting salt. Table 1 summarizes the validated conditions for processing N,N-di-Boc amines.

Table 1: Comparison of Deprotection Conditions for N,N-di-Boc Amines

| Reagent System | Target Outcome | Typical Time | Temp | Key Advantage & Causality |

| 20–50% TFA in DCM | Complete Deprotection | 1–2 hours | 0 °C to RT | Rapid cleavage. Requires scavengers (TIS/H₂O) to trap tert-butyl cations[4]. |

| 4N HCl in Dioxane | Complete Deprotection | 2–3 hours | RT | Yields highly crystalline, easy-to-handle HCl salts. Avoids hygroscopic TFA salts[5]. |

| LiBr in Acetonitrile | Selective Mono-Deprotection | 4–8 hours | 65 °C | High chemoselectivity. Forms a chelate that deactivates the second Boc group[3]. |

Note: TFA salts can complicate downstream HPLC purification and biological assays due to ion-pairing effects and cytotoxicity. For drug development pipelines, converting to or directly generating the HCl salt is often preferred[5].

Experimental Protocols

The following self-validating protocols have been optimized for high yield and purity.

Standard experimental workflow for the acidic deprotection of N,N-di-Boc amines.

Protocol A: Complete Deprotection via TFA/DCM (Global Deprotection)

This method is ideal for complex substrates, including peptides, where rapid and complete cleavage is required. The addition of TIS and water prevents electrophilic aromatic substitution side reactions[4].

-

Preparation : Blanket the reaction vessel with nitrogen. Prepare a global deprotection cocktail consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio[4].

-

Cooling : Cool the TFA cocktail to 10–15 °C using an ice-water bath[4].

-

Reaction : Charge the N,N-di-Boc-protected substrate (1.0 equiv) into the TFA solution. Remove the ice bath and stir the reaction mixture at room temperature for 2 hours[4].

-

Precipitation : Continuously add cold methyl tert-butyl ether (MTBE, ≤−20 °C) (approximately 10 volumes relative to the TFA cocktail) over 40–50 minutes to precipitate the product[4].

-

Isolation : Filter the precipitated peptide/amine TFA salt, wash with additional cold MTBE, and dry under a high vacuum.

Protocol B: Complete Deprotection via 4N HCl in Dioxane

This protocol is highly recommended for small-molecule drug candidates to directly isolate the pharmaceutically acceptable hydrochloride salt[5].

-

Dissolution : Dissolve the N,N-di-Boc-protected compound (1.0 equiv) in a minimal amount of methanol (e.g., 1 mL per mmol)[5].

-

Acidification : Add a commercially available solution of 4N Hydrochloric Acid (HCl) in dioxane (1 mL per mmol)[5].

-

Reaction : Stir the resulting mixture at room temperature for 2–3 hours. Monitor the complete disappearance of the starting material via TLC or LCMS[5].

-

Concentration : Once consumed, remove the solvent under reduced pressure. Co-evaporate with dichloromethane (DCM) or tert-butanol to remove residual dioxane[6].

-

Trituration : Triturate the resulting residue with diethyl ether to induce crystallization. Filter to yield the corresponding free amine hydrochloride salt in quantitative yield[5].

Protocol C: Selective Mono-Deprotection via Lithium Bromide

When synthesizing asymmetric polyamines or orthogonally protected intermediates, selectively removing only one Boc group is necessary. Lithium bromide acts as a mild Lewis acid that coordinates with the dicarbamoyl oxygens, forming a six-membered chelate that facilitates the cleavage of only one Boc group without detectable racemization[3].

-

Dissolution : Dissolve the N,N-di-Boc-protected amine (1.0 equiv) in anhydrous acetonitrile.

-

Reagent Addition : Add anhydrous Lithium Bromide (LiBr) (3.0 to 5.0 equiv) to the solution[3].

-

Heating : Heat the reaction mixture to 65 °C and stir for 4–8 hours, monitoring closely by TLC[3].

-

Workup : Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Purify the crude residue via silica gel column chromatography to isolate the mono-Boc protected amine.

Troubleshooting and Optimization

-

Incomplete Deprotection (Mono-Boc remaining) : If using Protocol A or B and LCMS shows a +100 Da mass corresponding to a mono-Boc intermediate, the reaction time must be extended, or the acid concentration increased. The second Boc group is significantly harder to remove due to the loss of steric strain after the first cleavage[3].

-

Alkylation of Substrate : If +56 Da (tert-butyl) adducts are observed in the final product, the scavenging capacity of the reaction is insufficient. Increase the concentration of TIS or add secondary scavengers like 1,2-ethanedithiol (EDT) if sulfur-containing amino acids are present[4].

-

Gummy Residues : If the final HCl or TFA salt forms a gum rather than a precipitating solid, residual dioxane or TFA is likely present. Repeated co-evaporation with DCM or lyophilization from a water/dioxane mixture will yield a free-flowing powder[6].

References

-

A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: National Institutes of Health (PMC) URL:[Link]

-

Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as selective sphingosine kinase-2 inhibitors Source: National Institutes of Health (PMC) URL:[Link]

-

Chemoenzymatic peptide synthesis through enzyme-specific activation Source: Radboud Repository URL:[Link]

-

Regioisomer Formation with Agmatine Guanidino Group, Its Implications for Agmatine Peptide Cyclization, and Application of Bis-Boc-Agmatine Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOC Protection and Deprotection [pt.bzchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

Application Note: Synthesis and SPPS Incorporation of Non-Natural Amino Acids via Dimethyl N,N-di-Boc-Glutamate